

Genotoxicity of E104 Quinoline Yellow: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity studies conducted on the food additive **E104** Quinoline Yellow. The information is compiled from a range of scientific literature and regulatory assessments, presenting a detailed analysis of the available data for an informed scientific audience.

Executive Summary

Quinoline Yellow (**E104**) is a synthetic greenish-yellow food colorant. Its genotoxic potential has been the subject of numerous investigations, yielding a complex and sometimes contradictory body of evidence. While regulatory bodies have historically concluded that Quinoline Yellow is not genotoxic, more recent in vitro studies have raised concerns, suggesting potential for DNA damage and chromosomal aberrations. This guide will delve into the specifics of these studies, presenting the methodologies and quantitative data in a structured format to facilitate critical evaluation.

In Vitro Genotoxicity Studies

A variety of in vitro assays have been employed to investigate the genotoxic effects of Quinoline Yellow on bacterial and mammalian cells.

Bacterial Reverse Mutation Assay (Ames Test)



The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol:

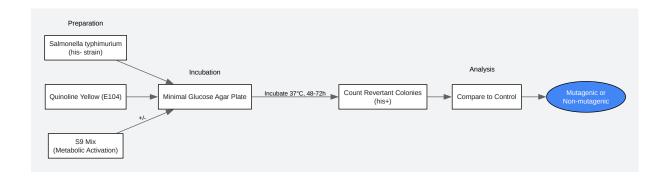
- Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).
- Method: Plate incorporation method. Various concentrations of Quinoline Yellow were added to molten top agar containing the bacterial culture and, where applicable, the S9 mix. This mixture was then poured onto minimal glucose agar plates.
- Incubation: Plates were incubated at 37°C for 48-72 hours.
- Endpoint: The number of revertant colonies (his+) was counted and compared to the spontaneous reversion rate in the negative control.

Data Summary:

Test System	Concentration Range	Metabolic Activation (S9)	Result	Reference
S. typhimurium TA98, TA100, TA1535, TA1537, TA1538	Up to 50 μ g/plate	With and Without	Negative	[1]
S. typhimurium TA98, TA100, TA1535, TA1537	Up to 5 mg/plate	With and Without	Negative	[1]
E. coli WP2 uvrA	Up to 5 mg/plate	With and Without	Negative	[1]

The available data from Ames tests consistently show a lack of mutagenic activity for Quinoline Yellow, both with and without metabolic activation.[1]





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Ames Test Experimental Workflow

Mammalian Cell Assays

Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage by detecting the presence of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

Experimental Protocol:

- Test System: Human peripheral lymphocytes or HepG2 cells.
- Method: Cell cultures were treated with various concentrations of Quinoline Yellow. For lymphocytes, cytochalasin B was added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.
- Exposure: Typically 24 hours.
- Endpoint: The frequency of micronucleated cells was determined by microscopic analysis and compared to a negative control.



Data Summary:

Test System	Concentration Range	Result	Reference
Human Peripheral Lymphocytes	Up to ~0.9 mg/mL	Positive at all concentrations	[1]
HepG2 Cells	0.5 - 20 μg/mL	Dose-dependent increase in micronuclei	[2]

Recent studies have demonstrated that Quinoline Yellow can induce micronucleus formation in human lymphocytes and HepG2 cells, indicating clastogenic (chromosome breaking) and/or aneugenic (chromosome loss) effects.[1][2]



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In Vitro Micronucleus Test Workflow

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol:

- Test System: Human peripheral lymphocytes or HepG2 cells.
- Method: Cells were treated with Quinoline Yellow, embedded in agarose on a microscope slide, and then lysed. The slides were subjected to electrophoresis under alkaline conditions.



• Endpoint: DNA damage was quantified by measuring the length and intensity of the "comet tail," which represents fragmented DNA that has migrated away from the nucleus.

Data Summary:

Test System	Concentration Range	Result	Reference
Human Peripheral Lymphocytes	Up to ~0.9 mg/mL	Positive (significant at highest concentration)	[1]
HepG2 Cells	0.5 - 20 μg/mL	Dose-dependent increase in DNA damage	[2]
HepG2 Cells	7.3 μM and higher	Genotoxic, caused chromosomal damage	[2]

Studies utilizing the comet assay have shown that Quinoline Yellow can induce DNA damage in a dose-dependent manner in both human lymphocytes and HepG2 cells.[1][2]



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Comet Assay Experimental Workflow

Mouse Lymphoma Assay (MLA)

The MLA is used to detect gene mutations in mammalian cells.

Data Summary:



Test System	Concentration	Metabolic Activation (S9)	Result	Reference
L5178Y mouse lymphoma cells	Up to 3.8 mg/mL	With and Without	Negative	[1]

In the mouse lymphoma assay, Quinoline Yellow did not induce mutations.[1]

In Vivo Genotoxicity Studies

In vivo studies are crucial for assessing the genotoxic potential of a substance in a whole organism, taking into account metabolic and pharmacokinetic processes.

Micronucleus Test

Experimental Protocol:

- Test System: NMRI mice.
- Method: Mice were administered Quinoline Yellow by gavage at single doses.
- Dose Levels: 0, 0.5, 1, or 2 g/kg body weight.
- Sample Collection: Bone marrow cells were collected at 24 and 48 hours post-treatment.
- Endpoint: The frequency of micronucleated polychromatic erythrocytes was determined.

Data Summary:

Test System	Dose Range	Result	Reference
NMRI mice	Up to 2 g/kg bw	Negative	[1]

The in vivo micronucleus test in mice did not show any evidence of chromosomal damage induced by Quinoline Yellow.[1]

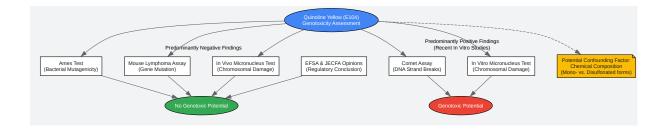
Regulatory Stances and Discrepancies



Regulatory bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have periodically reviewed the safety of Quinoline Yellow.

- EFSA (2009): In its re-evaluation, EFSA noted that Quinoline Yellow was negative in in vitro genotoxicity and long-term carcinogenicity studies.[3]
- JECFA: Previous evaluations by JECFA also did not raise concerns about the genotoxicity of Quinoline Yellow.[3]

However, there is a notable discrepancy between these regulatory conclusions and the findings of more recent academic research. One potential reason for this is the composition of the Quinoline Yellow used in different studies. The commercial product is a mixture of mono-, di-, and trisulfonated quinophthalone dyes. It has been suggested that studies using a higher proportion of the monosulfonated component are more likely to show positive genotoxic effects. [4]



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Conflicting Evidence in Quinoline Yellow Genotoxicity

Molecular Mechanisms



Recent research has begun to explore the molecular mechanisms underlying the observed genotoxicity of Quinoline Yellow in vitro. One study found that treatment of HepG2 cells with Quinoline Yellow led to the upregulation of numerous genes involved in DNA repair pathways, including ATR/ATM signaling, nucleotide excision repair, base excision repair, and mismatch repair.[5] This suggests that the cells are mounting a response to DNA damage induced by the colorant. Specifically, genes such as ATR, CHEK1, CHEK2, ERCC1, and XPA were significantly upregulated.[5]

Conclusion

The genotoxicity of **E104** Quinoline Yellow remains a subject of scientific debate. While a range of in vitro and in vivo studies, particularly older ones, have indicated a lack of genotoxic activity, leading to regulatory approval, more recent in vitro evidence points towards a potential for DNA damage and chromosomal aberrations in mammalian cells. The discrepancy in findings may be attributable to variations in the chemical composition of the tested substance. Further research is warranted to clarify the genotoxic risk of Quinoline Yellow, particularly concerning the specific components of the commercial mixture and their effects in vivo at relevant exposure levels. For drug development professionals, the conflicting data on Quinoline Yellow underscores the importance of thoroughly evaluating the genotoxic potential of excipients and understanding the nuances of toxicological data.

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